molecular formula C23H23N3O6 B11503290 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one

Cat. No.: B11503290
M. Wt: 437.4 g/mol
InChI Key: KGJWXVQDGVJLCR-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one typically involves multiple steps, including the formation of the piperazine ring and the chromenone core. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the methoxy group could yield a variety of derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperazine ring and chromenone core are known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is unique due to its combination of a piperazine ring, a chromenone core, and various functional groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H23N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

InChI

InChI=1S/C23H23N3O6/c1-14-5-4-6-19(15(14)2)24-7-9-25(10-8-24)22(27)18-12-16-11-17(26(29)30)13-20(31-3)21(16)32-23(18)28/h4-6,11-13H,7-10H2,1-3H3

InChI Key

KGJWXVQDGVJLCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-])C

Origin of Product

United States

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